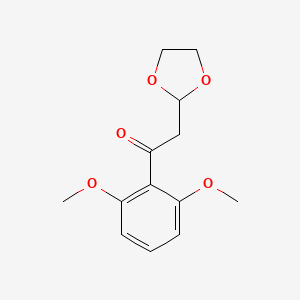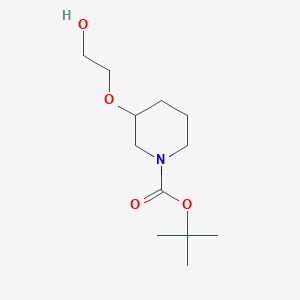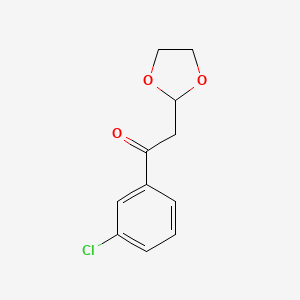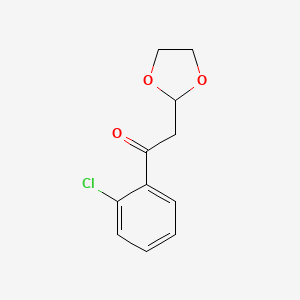![molecular formula C7H6ClN3S B1400300 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1192711-79-7](/img/structure/B1400300.png)
2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
概要
説明
“2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound. It is used as a building block in medicinal chemistry synthesis . It has been used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It was also used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine”, often involves the use of organolithium reagents . For example, 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Chemical Reactions Analysis
Pyrimidines, including “2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine”, undergo various chemical reactions. For instance, 4-chloro-2-methylthiopyrimidine reacts with organolithium reagents to introduce a new hydrophobic side chain . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
科学的研究の応用
Synthesis and Derivatives
- The compound has been used as a base derivative in the synthesis of various nucleoside antibiotics. A notable example is the synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid, which is a functionalized base derivative of the nucleoside antibiotic Tubercidin (Rosemeyer, 2007).
- It has been used in the creation of novel pyrrolo[2,3-d]pyrimidines with aryl groups at various positions. This involves arylation reactions under Suzuki–Miyaura and Liebeskind–Srogl cross-coupling conditions (Prieur, Pujol & Guillaumet, 2015).
Antiviral Applications
- Some derivatives of 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine have shown slight activity against viruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Saxena et al., 1988).
Chemical Transformations
- The compound is involved in various chemical transformations, including regioselective N-alkylation and SNAr substitution, for synthesizing diverse derivatives (Seela et al., 1985).
Synthesis of Triarylpyrrolo[2,3-d]pyrimidines
- A site-selective synthesis approach for 2,4,7-triarylpyrrolo[2,3-d]pyrimidines from 4-chloro-2-methylthiopyrrolo[2,3-d]pyrimidine has been developed. This approach is notable for its use of sequential arylation reactions (Urbonas et al., 2013).
Novel Heterocyclic Systems
- Reactions with various agents have led to the creation of novel heterocyclic systems, such as the 1,3,4,6-tetraazadibenzo[cd,f]-azulene system (Dodonova et al., 2010).
Potential Anticancer Agents
- Some pyrimidines and related condensed ring systems, derived from 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, have been evaluated for potential anticancer activity (Badawey, 1996).
Safety And Hazards
将来の方向性
The future directions for “2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine” could involve further exploration of its potential as a kinase inhibitor . There is interest in the synthesis of 4,6-disubstituted pyrimidines . The introduction of hydrophobic groups or a cationic side chain are expected to enhance affinity with the serotonin (5-HT) receptor sites .
特性
IUPAC Name |
2-chloro-4-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRQADQROKOHKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=C1C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1400218.png)
![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)





![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1400233.png)


![benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate](/img/structure/B1400237.png)

